ACC Inhibitory Class Assignment Without Compound-Specific Potency Data
The patent literature places 4-cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine within a series of pyrimidine-substituted pyrrolidines that inhibit ACC1/ACC2 [1]. However, the patent does not disclose an IC₅₀, Kᵢ, or any selectivity metric for this specific compound. A vendor description broadly states interaction with 'kinases or proteases' but supplies no target identity or numerical data . No comparator compound is quantitatively evaluated alongside the target molecule in any allowed source.
| Evidence Dimension | ACC enzyme inhibition |
|---|---|
| Target Compound Data | Not reported (class inferred from patent Markush structure) |
| Comparator Or Baseline | None declared |
| Quantified Difference | Not calculable |
| Conditions | Not specified for this compound |
Why This Matters
Without compound-level potency data, a scientific user cannot determine whether this compound offers any activity advantage over other ACC inhibitors from the same series or from distinct chemical classes.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2. 2015. View Source
